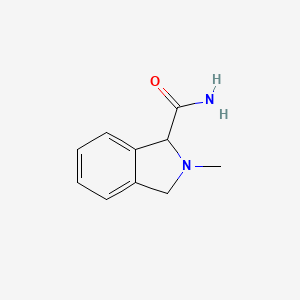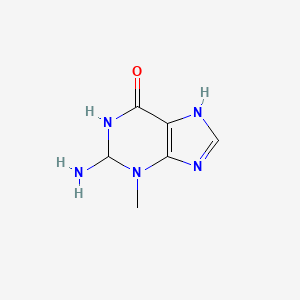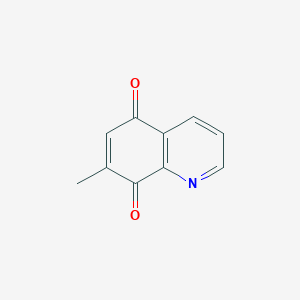
7-Methylquinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylquinoline-5,8-dione is a nitrogen-containing heterocyclic compound with a quinoline backbone. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a quinoline ring system with methyl and dione functional groups at specific positions, making it a valuable scaffold for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoline-5,8-dione typically involves the regioselective nucleophilic substitution of halogenated quinoline derivatives. One common method includes the treatment of 6,7-dibromo-2-methylquinoline-5,8-dione with ammonia or primary and secondary amines . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the methyl and dione positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, arylamines, and metal catalysts are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved chemical properties.
Wissenschaftliche Forschungsanwendungen
7-Methylquinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and cellular processes.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The biological activity of 7-Methylquinoline-5,8-dione is largely attributed to its ability to form radicals in vivo. The compound interacts with nicotinamide adenosine diphosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in apoptosis or other cellular responses .
Vergleich Mit ähnlichen Verbindungen
Quinoline-5,8-dione: Shares the quinoline backbone but lacks the methyl group.
6,7-Dibromo-2-methylquinoline-5,8-dione: A halogenated derivative used in the synthesis of 7-Methylquinoline-5,8-dione.
Streptonigrin: A natural antibiotic with a similar quinoline structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form radicals and interact with specific enzymes makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H7NO2 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
7-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H7NO2/c1-6-5-8(12)7-3-2-4-11-9(7)10(6)13/h2-5H,1H3 |
InChI-Schlüssel |
YRJYIDLDVMUPOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(C1=O)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)
![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)
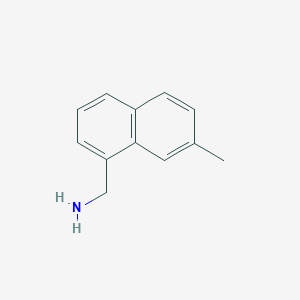
![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)
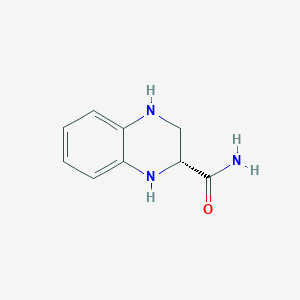
![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)

![7-Nitropyrido[2,3-b]pyrazine](/img/structure/B11915463.png)
![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)

